

DFT studies on the transmetalation step of triphenyl vinyl tin

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Compound of Interest

Compound Name: Triphenyl vinyl tin

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A comprehensive analysis of Density Functional Theory (DFT) studies on the transmetalation step of vinyl stannanes, with a focus on **triphenyl vinyl tin** as a representative compound, reveals intricate mechanistic details crucial for researchers, scientists, and drug development professionals. Although specific quantitative data for **triphenyl vinyl tin** is scarce in the reviewed literature, studies on analogous compounds like trimethylvinylstannane provide significant insights into the reaction dynamics.

Mechanistic Pathways of Transmetalation

The transmetalation step in the Stille cross-coupling reaction is a critical stage that dictates the overall efficiency of the catalytic cycle. DFT studies have been instrumental in elucidating the possible mechanisms, primarily revolving around associative and dissociative pathways. The associative mechanism is the most commonly proposed for the Stille coupling, where the organostannane coordinates to the palladium center, forming a transient pentavalent species. [1] This intermediate then undergoes ligand dissociation to revert to a square planar complex. [1]

Computational studies have characterized an associative mechanism for the Stille cross-coupling of vinyl bromide and trimethylvinylstannane. [2] These studies indicate that the transmetalation step is often rate-limiting and proceeds through a puckered four-coordinate transition state involving the palladium, the leaving group (e.g., bromine), the tin atom, and the sp² carbon of the vinyl group. [2]

Comparison of Mechanistic Pathways

DFT calculations have explored different reaction modes for the transmetalation step, including cyclic and open pathways. The nature of the ligands on the palladium catalyst and the solvent play a crucial role in determining the favored pathway. For instance, the presence of a coordinating solvent can assist in the isomerization of the palladium complex, which in turn influences the transmetalation mechanism.^[2]

While specific quantitative data for **triphenyl vinyl tin** is not readily available, the following table summarizes typical activation energies (ΔG^\ddagger) and reaction energies (ΔG) for the transmetalation step of a model vinyl stannane, trimethylvinylstannane, with a palladium catalyst, as investigated by DFT. These values are illustrative and can vary significantly with changes in ligands, solvents, and the specific vinyl tin reagent.

Organostannane	Pd-Complex Ligand	Solvent	Activation Energy (ΔG^\ddagger , kcal/mol)	Reaction Energy (ΔG , kcal/mol)
Trimethylvinylstannane	PMe ₃	DMF	Data not available in snippets	Data not available in snippets
Trimethylvinylstannane	AsMe ₃	DMF	Data not available in snippets	Data not available in snippets

Note: While the referenced studies confirm the calculation of these values and the trend of lower activation energies for arsine ligands compared to phosphine ligands, the precise numerical data is not available in the provided search results.^[2]

Experimental and Computational Protocols

The methodologies employed in DFT studies of the transmetalation step are critical for the accuracy and relevance of the findings.

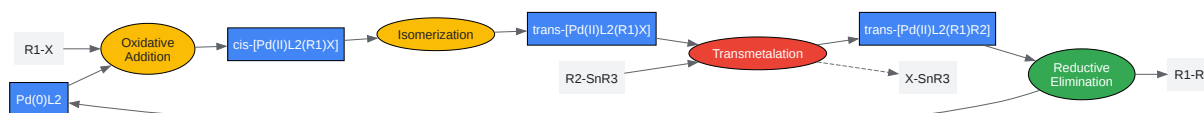
Computational (DFT) Protocol:

A typical computational protocol for studying the transmetalation step of vinyl stannanes involves the following:

- **Model System Setup:** The reaction is modeled using a representative palladium complex (e.g., $\text{PdL}_2(\text{R})\text{X}$, where L is a phosphine or arsine ligand, R is a vinyl group, and X is a halide) and the organostannane (e.g., trimethylvinylstannane).
- **Geometry Optimization:** The geometries of the reactants, transition states, and products are optimized using a suitable density functional, such as B3LYP or M06, and a basis set like 6-31G(d) for main group elements and a pseudopotential basis set (e.g., LANL2DZ) for the palladium and tin atoms.
- **Frequency Calculations:** Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- **Solvation Effects:** The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
- **Energy Calculations:** Single-point energy calculations are performed with a larger basis set to obtain more accurate electronic energies.

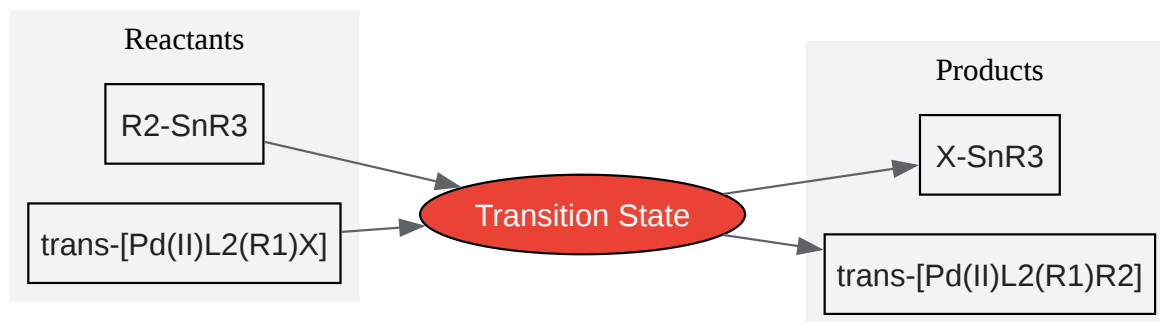
Visualizing the Reaction Pathways

To better understand the complex processes involved in the DFT studies of the transmetalation step, the following diagrams illustrate the overall Stille catalytic cycle and the detailed transmetalation mechanism.



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Caption: The catalytic cycle of the Stille reaction.



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Caption: Associative mechanism of the transmetalation step.

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References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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